molecular formula C16H24ClNO2 B5826429 2-(4-chloro-3,5-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide

Cat. No.: B5826429
M. Wt: 297.82 g/mol
InChI Key: UKCZOLRCDJGLMO-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with N,N-di(propan-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide
  • 1-(benzylamino)-3-(3,5-dimethylphenoxy)propan-2-ol

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide stands out due to its specific chemical structure, which imparts unique physical and chemical properties. These properties make it suitable for a wide range of applications, from organic synthesis to potential therapeutic uses.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2/c1-10(2)18(11(3)4)15(19)9-20-14-7-12(5)16(17)13(6)8-14/h7-8,10-11H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCZOLRCDJGLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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